LogP‑Driven Hydrophobicity: >100‑Fold Higher Partition Coefficient vs. Unsubstituted Ethyl Cyanoacetate
Ethyl 2-cyano-2-ethyl-3-methylpentanoate (CAS 71172-92-4) exhibits an XLogP3 of 3.0, whereas the unsubstituted parent ethyl cyanoacetate (CAS 105-56-6) has a measured logP range of −0.119 to 1.05 at 23–25 °C and pH 6.1 [1]. The ~100‑fold difference in lipophilicity directly governs extractability into organic solvents and suitability for two‑phase reactions. A compound with logP ~3 partitions >99.9% into an organic layer under typical liquid–liquid extraction conditions (1:1 organic/aqueous), while ethyl cyanoacetate (logP ~0.5) partitions only ~76%, requiring multiple extraction cycles .
| Evidence Dimension | Lipophilicity (LogP as computed/measured partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem computed); LogP = 2.51558 (ChemSrc reported) |
| Comparator Or Baseline | Ethyl cyanoacetate (CAS 105-56-6): LogP −0.119 to 1.05 at 23–25 °C, pH 6.1 (ChemSrc); XLogP3-AA ≈ 0.6 (PubChem) |
| Quantified Difference | ΔLogP ≥ 2.0 units, representing >100‑fold higher organic‑phase affinity for the target compound |
| Conditions | Computed XLogP3 algorithm (PubChem 2025.04.14) and experimental logP measurement at 23–25 °C, pH 6.1 (ChemSrc). Partition ratio calculated from standard liquid–liquid equilibrium equation. |
Why This Matters
Higher logP translates to superior organic‑phase recovery, reducing solvent consumption and processing time in multi‑step syntheses requiring aqueous work‑ups, and enables phase‑transfer catalysis applications where the catalyst resides predominantly in the organic phase.
- [1] PubChem Computed Property, XLogP3-AA = 3.0 for CID 280679 (Ethyl 2-cyano-2-ethyl-3-methylpentanoate). ChemSrc, Ethyl cyanoacetate CAS 105-56-6, LogP range −0.119 to 1.05. View Source
